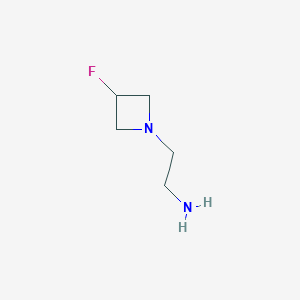

3-Fluoroazetidine-1-ethanamine

Description

Foundational Significance of Four-Membered Nitrogen Heterocycles in Contemporary Chemical Science

Four-membered heterocycles are cyclic compounds that feature a ring of four atoms, including at least one heteroatom like nitrogen, oxygen, or sulfur. nordmann.global These structures are of considerable interest due to their unique properties and wide-ranging applications. nordmann.global Among these, nitrogen-containing four-membered rings, known as azetidines, have garnered substantial attention, despite historical challenges associated with their synthesis. sigmaaldrich.com

Azetidines as Key Structural Motifs in Complex Molecule Synthesis

Azetidines are recognized as a critical class of aza-heterocyclic compounds with notable biological activities. researchgate.net They serve as versatile substrates and building blocks in organic chemistry for creating complex, biologically active molecules by functionalizing different positions on the ring. scilit.com The azetidine (B1206935) framework is a valuable scaffold in medicinal chemistry and has been incorporated into a diverse range of pharmacologically active compounds, including those with potential anticancer, antibacterial, and antiviral activities. sigmaaldrich.com More specifically, 3-fluoroazetidines are acknowledged as valuable building blocks for physiologically active compounds, with applications in developing treatments for conditions like type 2 diabetes and colon cancer. arkat-usa.org Their utility as intermediates for more complex molecules makes them a focal point of synthetic chemistry. nordmann.global

The Unique Conformational Constraints Imposed by Azetidine Ring Systems

The chemical reactivity and utility of azetidines are heavily influenced by the considerable strain within the four-membered ring. nih.gov Unlike the planar nature of some other heterocycles, the azetidine ring typically adopts a puckered conformation. gelest.com This ring strain, while making the molecule more reactive than larger ring systems, also provides a degree of stability that allows for easier handling compared to highly reactive three-membered rings like aziridines. nih.gov This balance of strain-driven reactivity and stability allows for unique chemical transformations under specific conditions, making azetidines intriguing subjects for both synthetic and conformational studies. nih.gov

Strategic Incorporation of Fluorine in Molecular Design for Enhanced Research Modalities

The introduction of fluorine into organic molecules is a well-established and powerful strategy in medicinal chemistry and materials science. google.com The unique properties of the fluorine atom can profoundly alter the physical, chemical, and biological characteristics of a parent compound. tcichemicals.com Approximately 20% of all pharmaceutical products contain fluorine, a testament to its impact on drug design. arkat-usa.orgnih.gov

Electrostatic and Steric Influences of Fluorine on Molecular Behavior

Fluorine is the most electronegative element, and its presence in a molecule can significantly alter the electron distribution, thereby affecting properties such as acidity (pKa) and dipole moment. nih.gov The carbon-fluorine (C-F) bond is the strongest in organic chemistry, which often enhances the metabolic stability of a compound by blocking sites susceptible to oxidative degradation by enzymes. arkat-usa.orggoogle.com

From a steric perspective, fluorine is relatively small, with a van der Waals radius similar to that of a hydrogen atom, allowing it to act as a replacement for hydrogen without significantly increasing the molecule's size. arkat-usa.orgnih.gov This substitution can influence molecular conformation and improve binding affinity to target proteins. nih.gov The introduction of fluorine can also impact a molecule's lipophilicity, which is a critical factor in its ability to cross biological membranes.

Methodological Advantages of Fluorinated Analogues in Spectroscopic and Computational Studies

The unique nuclear properties of the fluorine-19 (¹⁹F) isotope make it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a highly specific tool for identifying and quantifying fluorine-containing compounds and their metabolites in biological samples. Its advantages include high sensitivity and the absence of interfering background signals, allowing for direct and non-destructive analysis.

Furthermore, fluorinated compounds are subjects of extensive computational analysis. Theoretical calculations help to understand and predict the influence of fluorine on molecular structure, noncovalent interactions, and crystal packing. Combining computational chemistry with analytical techniques like ¹⁹F NMR and mass spectrometry provides a powerful workflow for identifying and quantifying fluorinated products in various chemical and biological processes.

Contextualization of 3-Fluoroazetidine-1-ethanamine within Fluorine-Containing Amine Research

The chemical entity this compound combines three key structural elements: the strained azetidine ring, a strategically placed fluorine atom, and an ethanamine side chain. While detailed research focused exclusively on this specific molecule is not widely available in public literature, its potential significance can be inferred from the established chemistry of its constituent parts.

The field of fluorine-containing amines is an active area of research, as the combination of these two functional groups can lead to compounds with valuable properties. The introduction of a fluorine atom in proximity to an amine can modulate the amine's basicity (pKa), which in turn can enhance bioavailability and other pharmacokinetic properties. Specifically, β-fluorination of an amino group is a known strategy to achieve these effects.

Overview of Fluorinated Amine Scaffolds in Academic Investigations

Fluorinated amine scaffolds are organic compounds that feature one or more fluorine atoms in combination with a nitrogen-containing functional group. The introduction of fluorine, the most electronegative element, into an amine-containing molecule can profoundly alter its properties. These changes include modifications to basicity, lipophilicity, metabolic stability, and conformational preference.

In academic research, the synthesis and study of fluorinated amines have gained significant traction. The driving force behind this interest lies in the potential of these compounds to modulate biological activity. For instance, the strategic placement of a fluorine atom can block sites of metabolism, thereby increasing the half-life of a drug candidate. Furthermore, the strong carbon-fluorine bond can enhance the thermal and chemical stability of a molecule.

The pKa of an amine is a critical determinant of its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties. Fluorination of an amine scaffold can lower its pKa, influencing its ionization state at physiological pH. This modulation can be crucial for optimizing a compound's pharmacokinetic and pharmacodynamic profile.

Azetidines, four-membered heterocyclic amines, are particularly valuable scaffolds in medicinal chemistry. The inherent ring strain of the azetidine core imparts a unique three-dimensional character to molecules, which can be advantageous for binding to protein targets. When combined with fluorine, the resulting 3-fluoroazetidine (B1273558) moiety offers a compelling building block for the design of novel bioactive compounds. Research has demonstrated that N-substituted 3-fluoroazetidines can be synthesized through various chemical routes, highlighting their accessibility for further investigation. nih.govfigshare.comscispace.com

Rationale for Focusing on the this compound Framework

The specific focus on the this compound framework stems from the synergistic combination of the properties of its two key components: the 3-fluoroazetidine ring and the ethanamine side chain. This framework is of particular interest to researchers for several reasons.

The 3-fluoroazetidine component introduces the aforementioned benefits of fluorination, such as enhanced metabolic stability and modulated basicity. The azetidine ring itself serves as a rigid scaffold that can orient substituents in a well-defined spatial arrangement, which is crucial for optimizing interactions with biological targets. The fluorine atom at the 3-position can also influence the puckering of the azetidine ring, further refining the conformational landscape of the molecule.

The ethanamine side chain provides a primary amine group that can serve as a key interaction point with biological receptors, forming hydrogen bonds or salt bridges. The length and flexibility of the ethyl linker are also important, allowing the amine to adopt an optimal position for binding. The ethanamine moiety is a common feature in many biologically active compounds and is known to be well-tolerated. ontosight.airesearchgate.netwikipedia.org The combination of the rigid, fluorinated azetidine core with the flexible ethanamine side chain creates a molecule with a unique profile of properties.

The synthesis of this compound would likely involve the N-alkylation of 3-fluoroazetidine with a suitable two-carbon electrophile containing a protected amine, followed by deprotection. The reactivity of the azetidine nitrogen as a nucleophile allows for the introduction of various substituents, making the 3-fluoroazetidine scaffold a versatile platform for chemical exploration. mdpi.comresearchgate.net

The following data tables provide a summary of the known properties of the constituent parts of this compound, which can be used to predict the properties of the combined molecule.

Table 1: Physicochemical Properties of 3-Fluoroazetidine

| Property | Value | Source |

| Molecular Formula | C₃H₆FN | |

| Molecular Weight | 75.08 g/mol | |

| Boiling Point | 59 °C | |

| pKa | 8.41 ± 0.40 (Predicted) | |

| Appearance | - | - |

Table 2: Physicochemical Properties of Ethanamine

| Property | Value | Source |

| Molecular Formula | C₂H₇N | wikipedia.org |

| Molecular Weight | 45.08 g/mol | wikipedia.org |

| Boiling Point | 16.6 °C | wikipedia.org |

| pKa of Conjugate Acid | 10.8 | wikipedia.org |

| Appearance | Colorless gas | wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluoroazetidin-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11FN2/c6-5-3-8(4-5)2-1-7/h5H,1-4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOBAJVTRLDBGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Fluoroazetidine 1 Ethanamine and Derivatives

Construction of the 3-Fluoroazetidine (B1273558) Core

The foundational step in synthesizing 3-fluoroazetidine-1-ethanamine and its analogs is the construction of the 3-fluoroazetidine core. This process involves various synthetic transformations, with a primary focus on the regioselective introduction of a fluorine atom onto the azetidine (B1206935) ring.

Regioselective Fluorination Strategies for Azetidine Precursors

Regioselectivity is a critical consideration in the fluorination of azetidine precursors to ensure the fluorine atom is introduced at the desired C3 position. Several methodologies have been developed to achieve this, including deoxofluorination, bromofluorination followed by cyclization, and nucleophilic fluorination routes.

Deoxofluorination of Hydroxylated Azetidines and Related Heterocycles

Deoxofluorination is a widely employed method for converting hydroxyl groups to fluorine atoms. Reagents like diethylaminosulfur trifluoride (DAST) and its analogs are effective for this transformation. enamine.netnih.gov The reaction proceeds by activating the hydroxyl group, which is then displaced by a fluoride (B91410) ion. nih.gov While DAST is a powerful reagent, it is known to potentially cause cationic rearrangements. enamine.net

The deoxofluorination of cyclic α-hydroxy-β-ketoesters using DAST has been shown to proceed with high stereospecificity, yielding the inverted α-fluoro-β-ketoesters in good yields. nih.gov This method is particularly useful for creating chiral centers with a fluorine substituent. Newer reagents, such as XtalFluor-E and XtalFluor-M, have been developed as more stable and easier-to-handle alternatives to DAST. nih.gov These crystalline reagents, when used with promoters like Et3N·3HF, can effectively fluorinate alcohols and carbonyls with reduced elimination side products compared to DAST. nih.gov

| Reagent | Substrate | Product | Key Features |

| DAST | Alcohols, Aldehydes, Ketones | Fluorides, Difluorides | Effective but can cause rearrangements enamine.net |

| XtalFluor-E | Alcohols, Carbonyls | Alkyl fluorides, gem-difluorides | Crystalline, more stable, less side products nih.gov |

| XtalFluor-M | Alcohols, Carbonyls | Alkyl fluorides, gem-difluorides | Similar to XtalFluor-E, good selectivity nih.gov |

Regiospecific Bromofluorination of Alkenylamines and Subsequent Cyclization Approaches

A notable strategy for the synthesis of 3-fluoroazetidines involves the regiospecific functionalization of N-(alkylidene or 1-arylmethylidene)-2-propenylamines. These precursors undergo bromofluorination to yield N-(alkylidene or 1-arylmethylidene)-3-bromo-2-fluoropropylamines, which then serve as excellent precursors for the cyclization to 3-fluoroazetidines. nih.govfigshare.com This two-step process provides a reliable route to the desired fluorinated heterocycle.

This method capitalizes on the reactivity of the double bond in the alkenylamine to introduce both a bromine and a fluorine atom in a controlled manner. The subsequent intramolecular cyclization, driven by the displacement of the bromide by the nitrogen atom, forms the azetidine ring with the fluorine atom positioned at the 3-position.

Nucleophilic Fluorination Routes to Fluoroazetidines

Nucleophilic fluorination offers another avenue for the synthesis of 3-fluoroazetidines. nih.gov This approach often involves the ring-opening of activated precursors, such as aziridines or other strained rings, with a fluoride source. acs.org For instance, the regioselective ring-opening of aziridines and azetidines with a nucleophilic fluorine source can provide access to β- or γ-fluorinated amino acid derivatives. acs.org

The choice of fluorinating agent and reaction conditions is crucial for controlling the regioselectivity of the nucleophilic attack. acs.org Hydrogen bonding catalysis has been explored to modulate the reactivity of the fluoride ion and influence the regiochemical outcome of the fluorination of dissymmetric aziridinium (B1262131) salts. acs.org A patent describes the synthesis of 3-fluoroazetidine derivatives where a key step involves nucleophilic fluorination. google.com

Asymmetric Synthesis of Chiral 3-Fluoroazetidines

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric methods for the synthesis of chiral 3-fluoroazetidines. These strategies often employ chiral auxiliaries or catalytic asymmetric methods to control the stereochemistry during the construction of the azetidine ring.

Chiral Auxiliaries and Catalytic Asymmetric Methods in Azetidine Construction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary can be removed. For instance, (S)-1-Phenylethylamine has been utilized as a chiral auxiliary and a nitrogen source in the synthesis of enantiomeric azetidine-2,4-dicarboxylic acids. rsc.org Similarly, inexpensive and readily available chiral tert-butanesulfinamides have been used to induce chirality in the synthesis of C2-substituted azetidines. acs.org

Catalytic asymmetric synthesis represents a more atom-economical approach. researchgate.net Chiral ligands, often derived from compounds like (R)-BINOL, can be used to create chiral catalysts for reactions such as the asymmetric ring-opening of aziridines. researchgate.net The development of racemization-free coupling reagents has also been crucial for the asymmetric synthesis of chiral amides and peptides, which can be precursors to or derivatives of chiral azetidines. rsc.org The use of chiral, azetidine-derived ligands and organocatalysts has been effective in various asymmetric reactions, including Friedel-Crafts alkylations and Michael-type reactions. researchgate.net

| Method | Key Feature | Example Application |

| Chiral Auxiliaries | Temporary incorporation of a chiral group wikipedia.org | Use of (S)-1-Phenylethylamine for azetidine synthesis rsc.org |

| Catalytic Asymmetric Methods | Use of a chiral catalyst to induce stereoselectivity researchgate.net | Magnesium-catalyzed asymmetric ring-opening of aziridines researchgate.net |

Dynamic Kinetic Resolution in Fluoroazetidine Synthesis

Dynamic kinetic resolution (DKR) is a powerful strategy for asymmetric synthesis, allowing for the conversion of a racemic mixture into a single, enantiomerically pure product with a theoretical yield of up to 100%. wikipedia.orgmdpi.com This process combines the rapid, reversible epimerization of a chiral center with a stereoselective reaction that consumes one of the enantiomers faster than the other. wikipedia.org In a DKR process, the rate of racemization must be equal to or greater than the rate of reaction of the faster-reacting enantiomer to achieve high yields and enantioselectivity. princeton.edu

While direct DKR on the 3-fluoroazetidine ring is not widely documented, the principle is highly relevant for establishing the stereocenter at the C3 position during the synthesis of its precursors. A key application involves the asymmetric synthesis of β-fluoro amines, which are crucial intermediates. Research has demonstrated a highly stereoselective nucleophilic monofluoromethylation of imines using a sulfoximine (B86345) reagent. cas.cn This method relies on the dynamic kinetic resolution of α-fluoro carbanions generated in situ. cas.cn The chiral sulfoximine auxiliary controls the facial selectivity of the addition to the imine, leading to a high diastereomeric ratio in the resulting β-fluoro amine product. cas.cn This approach, which sets the stereochemistry of the fluorine-bearing carbon, is a foundational strategy that can be adapted for the enantioselective synthesis of acyclic precursors destined for cyclization into chiral 3-fluoroazetidines.

| Parameter | Description | Implication in Fluoroazetidine Synthesis |

| Process | Combines kinetic resolution with in-situ racemization of the starting material. wikipedia.org | Allows for the theoretical conversion of 100% of a racemic precursor into a single enantiomer of a chiral 3-fluoroazetidine intermediate. |

| Key Requirement | The rate of racemization (krac) must be faster than or equal to the rate of reaction of the slow-reacting enantiomer (kslow). nih.gov | Ensures the slower-reacting enantiomer is continuously converted to the faster-reacting one, preventing its accumulation and maximizing yield. |

| Mechanism Example | Asymmetric synthesis of β-fluoro amines via DKR of α-fluoro carbanions. cas.cn | Provides a pathway to create enantiomerically enriched acyclic amines with a defined fluorine stereocenter, which can then be cyclized. |

Cyclization Reactions for Azetidine Ring Formation from Acyclic Precursors

The construction of the strained four-membered azetidine ring is most commonly achieved through the cyclization of a linear, acyclic precursor. researchgate.netacs.org This approach involves forming a carbon-nitrogen bond to close the ring, a process that must overcome significant energetic barriers associated with ring strain. researchgate.net Consequently, a variety of methods have been developed to facilitate this transformation efficiently.

The formation of the azetidine ring from acyclic precursors can proceed through either intramolecular or intermolecular pathways.

Intramolecular cyclization is the most prevalent strategy, where the nucleophilic nitrogen and the electrophilic carbon are part of the same molecule. frontiersin.orgyoutube.com These reactions are often favored when they can form five- or six-membered rings, but specific strategies have been developed to promote the more challenging formation of four-membered azetidine rings. youtube.com Common methods include:

Intramolecular SN2 Reactions : This classic approach involves the attack of an amine or a protected amine onto a carbon atom bearing a good leaving group (e.g., halogen, mesylate) in the γ-position. frontiersin.org

Aminolysis of Epoxides : Lanthanide catalysts, such as La(OTf)₃, have been shown to promote the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, leading to the formation of 3-hydroxyazetidines in high yields. frontiersin.org

Palladium-Catalyzed C-H Amination : Intramolecular C(sp³)–H amination reactions catalyzed by palladium(II) can form the azetidine ring by creating a C-N bond at an unactivated carbon position. rsc.org

Intermolecular cyclization involves the reaction of two separate molecules to form the ring. These methods are generally less common for azetidine synthesis but include powerful reactions such as:

[2+2] Photocycloadditions : The aza-Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition between imines and alkenes, can be used to construct the azetidine skeleton. rsc.org

Intermolecular C-H Amination : In some cases, intermolecular C-H amination followed by a subsequent alkylation step can be used to prepare substituted azetidines from alkyl bromide derivatives. chemrxiv.orgacs.orgnih.gov

| Pathway | Description | Example Method | Reference |

| Intramolecular | The nucleophile and electrophile are within the same molecule. | La(OTf)₃-catalyzed aminolysis of a cis-3,4-epoxy amine. | frontiersin.org |

| Intramolecular | A nitrogen atom attacks a carbon with a leaving group. | SN2 cyclization of a γ-haloamine. | frontiersin.org |

| Intermolecular | Two separate molecules react to form the ring. | Aza-Paternò-Büchi [2+2] photocycloaddition. | rsc.org |

| Intermolecular | C-H amination of one molecule by another, followed by cyclization. | Selective intermolecular sp³-C–H amination of an alkyl bromide. | acs.org |

A specific and effective strategy for synthesizing 3-fluoroazetidines involves the cyclization of halogenated intermediates. One notable approach begins with the regioselective bromofluorination of N-alkenylimines. arkat-usa.org In this method, an appropriate N-alkenylimine, such as an N-(diphenylmethylidene)-2-propenylamine derivative, undergoes bromofluorination across the carbon-carbon double bond. arkat-usa.org The resulting bromofluorinated imine is a key intermediate. Subsequent treatment with a reducing agent reduces the imine to the corresponding amine. This amine intermediate then undergoes spontaneous or base-promoted intramolecular cyclization, where the nitrogen atom displaces the bromine atom, to yield the final 3-fluoro-3-substituted azetidine. arkat-usa.org

A related strategy involves the reductive amination of a halogenated aldehyde. For instance, the reaction of a chloroaldehyde with a chiral amine can first form an imine in situ, which is then cyclized in the presence of a reducing agent like sodium cyanoborohydride to afford the chiral azetidine. rsc.org These methods are powerful because they build the core structure while simultaneously installing the crucial fluorine atom and other desired substituents.

Introduction and Derivatization of the Ethanamine Moiety

Once the 3-fluoroazetidine core is synthesized, the final step is the introduction of the 1-ethanamine side chain (-CH₂CH₂NH₂). This is typically achieved by functionalizing the secondary amine of the azetidine ring.

The nitrogen atom of the 3-fluoroazetidine ring is a nucleophilic secondary amine, which can be readily functionalized using standard amine alkylation chemistry. acs.org A common and direct method for installing the ethanamine moiety is the N-alkylation with a 2-carbon electrophile that contains a protected amine.

A typical reaction sequence involves:

Alkylation : Reacting 3-fluoroazetidine with a suitable electrophile, such as 2-bromoacetonitrile or N-(2-bromoethyl)phthalimide. The phthalimide (B116566) group is a common protecting group for primary amines.

Deprotection/Reduction : In the case of using 2-bromoacetonitrile, the resulting azetidine-1-acetonitrile intermediate is reduced, for example with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield this compound. If N-(2-bromoethyl)phthalimide is used, the phthalimide group is removed, typically by treatment with hydrazine, to release the primary amine of the ethanamine side chain.

These functionalization reactions are generally high-yielding and benefit from the wide availability of suitable reagents. acs.org

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for forming carbon-nitrogen bonds. beilstein-journals.orgresearchgate.net This methodology can be applied to the synthesis of N-aryl or N-vinyl derivatives of 3-fluoroazetidine, which could be precursors to the target molecule or derivatives thereof. More directly, it can couple the 3-fluoroazetidine nitrogen with a suitable halo-ethanamine equivalent.

The reaction typically involves the coupling of an amine (3-fluoroazetidine) with an aryl or vinyl halide. The key components of this catalytic system are:

Palladium Precursor : A source of palladium, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). beilstein-journals.org

Phosphine (B1218219) Ligand : A bulky, electron-rich phosphine ligand is crucial for the catalytic cycle. Examples include Xantphos, SPhos, and BrettPhos. beilstein-journals.orgresearchgate.net The choice of ligand can significantly impact the reaction's efficiency and scope.

Base : A base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃). beilstein-journals.org

This method is valued for its broad substrate scope and tolerance of various functional groups, making it a key tool in modern synthetic chemistry. researchgate.netorganic-chemistry.org

| Catalyst / Reagent | Function | Typical Examples | Reference |

| Palladium Precursor | The active catalyst for C-N bond formation. | Pd(OAc)₂, Pd₂(dba)₃ | beilstein-journals.org |

| Ligand | Stabilizes the Pd center and facilitates reductive elimination. | Xantphos, XPhos, SPhos | beilstein-journals.org |

| Base | Deprotonates the amine nucleophile. | Cs₂CO₃, K₂CO₃, LiHMDS | beilstein-journals.orgresearchgate.net |

| Solvent | Provides the reaction medium. | Dioxane, Toluene | beilstein-journals.org |

Linker Chemistry for Azetidine-Ethanamine Bond Formation

Reductive amination is a primary method for forging the azetidine-ethanamine linkage. This process typically begins with a ketone precursor, such as N-protected-3-fluoroazetidinone. The ketone undergoes condensation with ethanamine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a frequently used reducing agent for this transformation due to its mild nature and high selectivity, which minimizes over-reduction or side reactions.

Another fundamental approach is nucleophilic substitution. In this strategy, a suitable leaving group is installed at the 3-position of the azetidine ring. This precursor can then react with ethanamine, which acts as the nucleophile, to displace the leaving group and form the desired C-N bond. The efficiency of this reaction is highly dependent on the nature of the leaving group and the reaction conditions.

Drawing inspiration from technologies like antibody-drug conjugates (ADCs), more sophisticated linker strategies can be envisioned for attaching the ethanamine moiety, particularly in the context of creating derivatives for specific applications. For instance, peptide linkers, such as the widely used Valine-Citulline (Val-Cit) dipeptide, could be employed. nih.gov These linkers can be designed to be cleaved by specific enzymes, offering a mechanism for controlled release in biological systems. The ethanamine group could be attached to the C-terminus of such a dipeptide linker, which is itself connected to the azetidine ring.

Furthermore, self-immolative linkers, like the p-aminobenzyl alcohol (PABA) system, could be adapted. In such a construct, the ethanamine would be linked via a carbamate (B1207046) to the PABA unit, which is attached to the azetidine. Enzymatic cleavage of a trigger group would initiate an electronic cascade, leading to the release of the unmodified ethanamine moiety. The choice of attachment point on the ethanamine itself—for example, via a stable carbamate linkage—is also a key consideration in the design of these advanced linker systems. nih.gov

Table 1: Comparison of Core Methodologies for Azetidine-Ethanamine Bond Formation

| Methodology | Precursor | Key Reagents | Primary Bond Formed | Key Considerations |

|---|---|---|---|---|

| Reductive Amination | N-protected-3-fluoroazetidinone | Ethanamine, Sodium triacetoxyborohydride | C-N (amine) | Mild conditions, good for direct amination of ketones. |

| Nucleophilic Substitution | Azetidine with leaving group at C3 | Ethanamine | C-N (amine) | Requires activation of the C3 position; choice of leaving group is critical. |

| Peptide Linker Conjugation | N-protected 3-fluoroazetidine-3-carboxylic acid | Val-Cit dipeptide, coupling agents | C-N (amide) | Allows for enzyme-cleavable release; multi-step process. nih.gov |

Protective Group Strategies and Chemoselective Transformations in Multi-Step Syntheses

The synthesis of this compound and its derivatives is a multi-step process where the strategic use of protecting groups is essential for achieving high yields and purity. Protecting the azetidine nitrogen is particularly crucial to prevent unwanted side reactions during fluorination and side-chain installation.

A typical synthetic sequence may involve the N-protection of a commercially available azetidine precursor. google.com For instance, reacting the azetidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl (B1604629) chloroformate (CbzCl) under basic conditions affords the protected intermediate. google.com This step ensures that the nitrogen is unreactive during subsequent transformations, such as the fluorination of the C3 position. The fluorination itself can be achieved using reagents like diethylaminosulfur trifluoride (DAST). google.com

Following the successful introduction of the fluorine atom and the ethanamine side chain, the protecting group must be removed. The Boc group is typically cleaved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). The Cbz group, on the other hand, is readily removed by catalytic hydrogenation (e.g., using H₂ over a palladium catalyst), a method known for its mildness.

Table 2: Common Nitrogen Protecting Groups in 3-Fluoroazetidine Synthesis

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA in DCM) | google.com |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (H₂, Pd/C) | google.com |

Chemoenzymatic and Biocatalytic Approaches to Fluorinated Amino Acid Analogues

The growing interest in fluorinated amino acids and their analogues for applications in medicinal chemistry and chemical biology has spurred the development of innovative chemoenzymatic and biocatalytic synthetic methods. mdpi.comnih.gov These approaches offer significant advantages in terms of stereoselectivity and site-selectivity, which are often challenging to achieve through traditional chemical synthesis. digitellinc.com

One prominent biocatalytic strategy involves the use of enzymes for the asymmetric synthesis of fluorinated amino acids. For example, NADH-dependent dehydrogenases have been successfully used for the synthesis of 3-fluoroalanine from a 3-fluoropyruvate precursor. mdpi.com In these systems, two enzymes can be co-immobilized and used in a packed-bed reactor for the continuous synthesis of L-amino acids, achieving both high yield and excellent enantiopurity. mdpi.com

More advanced methods focus on the direct, selective fluorination of C-H bonds, a notoriously difficult transformation. Recent research has demonstrated that photocatalytic C-H fluorination can provide direct access to ¹⁸F-fluorinated amino acids for use as PET imaging agents. acs.org This highlights the potential for developing highly specific catalytic systems for introducing fluorine into complex molecules. Similarly, the discovery of novel hydroxylase enzymes that perform site-selective C-H oxidation of amino acids opens the door to chemoenzymatic cascades where an initial enzymatic hydroxylation could be followed by a chemical fluorination step. digitellinc.com

The principles of chemoenzymatic synthesis are also being applied to the modification of peptides and proteins. nih.gov Enzymes such as ADP-ribosyltransferases have been identified that can install modifications onto specific amino acid residues within a synthetic peptide. nih.gov To be effective for scalable production, these enzymes must show high specificity for the target amino acid, achieve significant conversion of the starting material, and maintain efficiency across different peptide sequences. nih.gov This paradigm could be adapted for the enzymatic coupling of a fluorinated azetidine moiety to an amino acid or peptide, creating novel fluorinated analogues with high precision.

Table 3: Examples of Biocatalytic Approaches for Fluorinated Analogue Synthesis

| Approach | Enzyme/Catalyst Class | Substrate Type | Transformation | Key Advantage | Reference |

|---|---|---|---|---|---|

| Asymmetric Synthesis | Dehydrogenase | α-Keto acid (e.g., 3-fluoropyruvate) | Reductive amination | High enantioselectivity | mdpi.com |

| C-H Functionalization | Hydroxylase | Amino Acid | Site-selective C-H oxidation | Access to novel modification sites | digitellinc.com |

| Direct Fluorination | Photocatalyst | Amino Acid | Direct C-H fluorination | Direct access to radiolabeled compounds | acs.org |

| Peptide Modification | Transferase | Synthetic Peptide | Covalent modification of side chains | High specificity on complex substrates | nih.gov |

Molecular Structure, Conformational Analysis, and Spectroscopic Characterization of 3 Fluoroazetidine 1 Ethanamine

Theoretical and Computational Investigations of Conformational Landscapes

No dedicated theoretical or computational studies on the conformational landscape of 3-Fluoroazetidine-1-ethanamine have been published.

Quantum Chemical Calculations for Conformational Preferences

There are no available research articles detailing quantum chemical calculations for this compound using Density Functional Theory (DFT) with functionals such as B3LYP, or higher-level methods like SCS-MP2 or G3MP2B3, with basis sets like 6-31G(d,p). While computational studies exist for other fluorinated heterocycles and amine derivatives, these cannot be extrapolated to accurately describe the specific conformational preferences of this compound.

Analysis of Intramolecular Interactions and Stereoelectronic Effects

A detailed analysis of the intramolecular interactions, such as the fluorine gauche effect or potential hydrogen bonding between the fluorine atom and the ethanamine side chain, has not been reported for this molecule. Such studies are critical for understanding its three-dimensional structure and reactivity but have not been publicly documented.

Potential Energy Surface Mapping and Minima Optimization

There is no information available regarding the potential energy surface of this compound. The mapping of this surface is essential for identifying the global and local energy minima, which correspond to the most stable conformations of the molecule.

Advanced Spectroscopic Methods for Structural Elucidation

Experimental spectroscopic data for this compound is not present in the public scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

No published ¹H NMR, ¹³C NMR, or ¹⁹F NMR spectra for this compound could be located. While NMR data is available for the related precursor, 3-fluoroazetidine (B1273558) hydrochloride, this information is not sufficient to fully characterize the title compound.

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Studies in Solution

There are no reports on the use of Circular Dichroism (CD) spectroscopy to study the chiral conformations of this compound in solution. As the molecule is chiral at the C3 position of the azetidine (B1206935) ring, CD spectroscopy would be a valuable tool for investigating its stereochemistry, but no such studies have been made public.

X-ray Crystallographic Analysis of Related Azetidine Structures for Solid-State Conformation

While a specific crystal structure for this compound is not publicly available, extensive X-ray crystallographic studies on related azetidine derivatives provide critical insights into the likely solid-state conformation of the four-membered ring. The azetidine ring is known for its strained nature, which influences its geometry and the orientation of its substituents.

Analysis of various substituted azetidines reveals that the ring typically adopts a puckered, non-planar conformation to alleviate some of the inherent ring strain. The degree of puckering and the preferred conformation (e.g., envelope or twisted) are highly dependent on the nature and position of the substituents on the ring. For instance, in 2,4-cis-substituted azetidine derivatives, the ring geometry is inherently concave, a feature that has been exploited in the design of ligands for asymmetric catalysis. nih.gov The absolute stereochemistry of such derivatives has been unequivocally determined using X-ray diffraction analysis. nih.gov

In studies of azetidine-based amino acids, X-ray crystallography has been instrumental in ascertaining the absolute configuration of stereoisomers. acs.org For example, the crystal structures of diastereomeric precursors to azetidinylcarboxylic acids confirmed their respective configurations, which was then used to assign the stereochemistry of other related molecules by analogy. acs.org

Furthermore, the solid-state conformation is influenced by intermolecular interactions, such as hydrogen bonding. In the crystal structure of azetidine-2-carboxylic acid (AZE) bound to the enzyme AZE synthase, the azetidine ring is held in a specific, kinked conformation that facilitates its biological function. nih.gov This conformation is stabilized by a network of hydrogen bonds within the enzyme's active site. nih.gov The analysis of various synthetic scaffolds, including spirocyclic and fused azetidine systems, has also relied on X-ray crystallography to confirm their complex three-dimensional structures. acs.orgnih.gov These studies collectively suggest that the 3-fluoroazetidine ring in this compound would adopt a puckered conformation, with the fluorine atom and the ethanamine substituent likely occupying pseudo-equatorial or pseudo-axial positions to minimize steric hindrance. The precise conformation in the solid state would be further dictated by the crystal packing and any intermolecular hydrogen bonds involving the amine groups and the fluorine atom.

Table 1: Crystallographic Data for Representative Azetidine Derivatives

| Compound/Derivative Class | Key Findings from X-ray Analysis | Reference |

|---|---|---|

| cis-Disubstituted Azetidine Derivative Salt | Determination of absolute stereochemistry; inherently concave ring geometry in the ligand-metal complex. | nih.gov |

| Azetidine-based Carboxylic Acid Precursors (Isomers 6a and 6b) | Ascertained the absolute configuration of the separated isomers, allowing for stereochemical assignment of related compounds. | acs.org |

| Azetidine-derived [4.2.0] Bicyclic System (Compound 16) | Confirmed an unexpected ring-expanded bicyclic structure instead of the anticipated [3.3.0] spirocycle. | acs.org |

| Azetidine-2-carboxylic acid (AZE) in AZE Synthase | Revealed a kinked, near transition state conformation of the azetidine ring bound in the enzyme active site. | nih.gov |

Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of molecules like this compound. Although a specific spectrum for this compound is not detailed in the available literature, its characteristic vibrational modes can be predicted based on its constituent functional groups: a secondary amine within the azetidine ring, a primary amine on the ethanamine side chain, a carbon-fluorine bond, and various carbon-hydrogen and carbon-nitrogen single bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several characteristic absorption bands.

N-H Vibrations: The primary amine (-NH₂) of the ethanamine group would exhibit two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. The secondary amine (>NH) of the azetidine ring would show a single, typically weaker, N-H stretching band in the same region. Hydrogen bonding can cause these peaks to broaden significantly. docbrown.info N-H bending vibrations (scissoring) for the primary amine are expected around 1650-1580 cm⁻¹. docbrown.info

C-H Vibrations: Stretching vibrations of the C-H bonds in the methylene (B1212753) groups of the azetidine ring and the ethyl chain would appear in the 3000-2850 cm⁻¹ range. docbrown.info

C-N Vibrations: The stretching vibrations for the C-N bonds are typically found in the 1220-1020 cm⁻¹ region for aliphatic amines. docbrown.info The spectrum would contain contributions from both the endocyclic and exocyclic C-N bonds.

C-F Vibration: A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1400-1000 cm⁻¹. The exact position can be sensitive to the local molecular environment.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While strong dipole changes lead to intense IR bands, changes in polarizability result in strong Raman signals.

Symmetric vibrations that are weak in the IR spectrum are often strong in the Raman spectrum. The symmetric stretching of the C-C and C-N backbone would be readily observable.

By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of vibrational modes to specific molecular motions can be achieved, offering deeper insights into the preferred conformations of this compound in different states.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| N-H Stretch (asymmetric) | Primary Amine (-NH₂) | ~3400 | Medium | Medium |

| N-H Stretch (symmetric) | Primary Amine (-NH₂) | ~3300 | Medium | Medium |

| N-H Stretch | Secondary Amine (>NH) | 3500-3300 | Medium-Weak | Medium |

| C-H Stretch | Alkyl (CH₂) | 3000-2850 | Strong | Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650-1580 | Medium-Strong | Weak |

| C-F Stretch | Alkyl Fluoride (B91410) | 1400-1000 | Strong | Medium |

| C-N Stretch | Aliphatic Amine | 1220-1020 | Medium | Medium-Strong |

Integration of 3 Fluoroazetidine 1 Ethanamine in Advanced Molecular Architectures for Academic Inquiry

Application as a Core Building Block in Synthetic Organic Chemistry

3-Fluoroazetidine-1-ethanamine serves as a crucial starting material in the synthesis of a diverse array of more complex molecules. Its inherent structural features—a strained four-membered azetidine (B1206935) ring, a strategically placed fluorine atom, and a reactive primary amine—make it an attractive component for constructing novel chemical entities. The presence of the fluorine atom can significantly alter the pKa of the azetidine nitrogen, influencing its nucleophilicity and reactivity in subsequent synthetic transformations.

Synthetic routes to 3-fluoroazetidine (B1273558) derivatives often involve multi-step sequences. arkat-usa.orggoogle.com For instance, a common approach involves the bromofluorination of N-alkenylimines, followed by reduction and cyclization to form the 3-fluoroazetidine ring. arkat-usa.org Another method utilizes a key intermediate, a chiral aziridine (B145994) derived from α,β-unsaturated esters, which undergoes regioselective ring-opening to introduce the necessary functionalities for cyclization into the desired azetidine structure. nih.gov The development of such synthetic methodologies has been instrumental in making fluorinated building blocks like this compound more accessible for broader research applications. nih.gov

The reactivity of the primary amine on the ethanamine side chain provides a convenient handle for elaboration, allowing for its incorporation into larger scaffolds through standard amide bond formation or other amine-based chemistries. This dual functionality of a conformationally constrained, fluorinated ring system and a versatile reactive handle makes this compound a powerful tool for generating libraries of compounds for academic and pharmaceutical research. google.com

Design and Synthesis of Peptidomimetics and Constrained Peptide Analogues Incorporating Fluoroazetidine Motifs

Peptidomimetics, compounds that mimic the structure and function of natural peptides, are of significant interest in drug discovery due to their potential for improved metabolic stability and oral bioavailability. nih.govresearchgate.net The incorporation of rigid or conformationally constrained scaffolds, such as the 3-fluoroazetidine ring, is a well-established strategy in peptidomimetic design. nih.govpurdue.edu

Research has shown that the introduction of azetidine-based residues can significantly alter the folding patterns of peptides. nih.gov The constrained nature of the azetidine ring can enforce specific turn structures or extended conformations, depending on the point of incorporation and the surrounding amino acid sequence. nih.gov This ability to dictate local conformation is a powerful tool for designing peptides with desired secondary and tertiary structures.

The incorporation of azetidine-containing building blocks has been shown to influence the formation of specific secondary structural elements within peptides. nih.gov For example, the rigid geometry of the azetidine ring can promote the formation of well-defined turns, such as β-turns, which are crucial for the biological activity of many peptides. nih.gov

Furthermore, the strategic placement of fluorinated azetidine units can be used to stabilize or destabilize helical structures. The electronegativity of the fluorine atom can influence local dipole moments and hydrogen bonding patterns, thereby modulating the propensity of a peptide to adopt a helical conformation. nih.gov Computational and experimental studies have demonstrated that single amino acid mutations or the introduction of unnatural residues can have a significant impact on the supramolecular assembly and bulk material properties of peptides, highlighting the sensitivity of peptide structure to small chemical modifications. nih.gov

| Peptide Modification | Observed Conformational Effect | Reference |

|---|---|---|

| Incorporation of 3-fluoro-Aze amino acids | Acts as a hydroxy-Aze analogue resistant to aldol (B89426) cleavage, potentially altering protein stability. nih.gov | nih.gov |

| Substitution of Proline with L-azetidine-2-carboxylic acid (Aze) | Alters the chemical and biological properties of collagen by disrupting the triple helix structure when substituted in the X position of (Gly-X-Y) repeats. nih.gov | nih.gov |

| Inclusion of β2,3-fluoro amino acids | Induces a stable extended β-strand conformation, leading to the formation of antiparallel β-sheets. nih.gov | nih.gov |

Future Research Directions and Unexplored Avenues for 3 Fluoroazetidine 1 Ethanamine Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex molecules like 3-Fluoroazetidine-1-ethanamine often involves multi-step processes that can be inefficient and difficult to scale. Future research will prioritize the development of more streamlined, sustainable, and scalable synthetic routes.

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and superior control over reaction parameters. rsc.orgmit.edu These benefits are particularly relevant for the synthesis of fluorinated compounds and strained ring systems. researchgate.netuc.pt The application of flow chemistry to the synthesis of this compound or its key precursors is a significant unexplored avenue.

Future work could focus on converting critical synthetic steps, such as a nucleophilic fluorination or the construction of the azetidine (B1206935) ring, from batch to continuous flow processes. uc.pt This would involve pumping reactant solutions through microreactors or packed-bed reactors, enabling precise temperature control and minimizing the accumulation of hazardous intermediates. rsc.orgnih.gov For instance, a key intermediate could be synthesized using a looped flow reactor to manage unstable reagents and improve reaction yields and safety, a technique that has proven effective for other complex syntheses. nih.govacs.org The scalability of such a process can be achieved by extending the operation time or by "numbering-up" the reactor systems. almacgroup.com

| Parameter | Conventional Batch Synthesis | Projected Flow Chemistry Approach |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours nih.gov |

| Scalability | Challenging; requires larger vessels and poses safety risks | Straightforward; achieved by continuous operation or parallelization almacgroup.com |

| Safety | Higher risk with accumulation of large quantities of hazardous materials | Enhanced safety due to small reactor volumes and in-situ generation/consumption of unstable intermediates acs.org |

| Process Control | Difficult to control temperature and mixing in large volumes | Precise control over temperature, pressure, and residence time rsc.org |

| Yield & Selectivity | Often variable due to hotspots and poor mixing | Potentially higher and more consistent yields due to superior control nih.gov |

Modern catalytic methods offer powerful tools for introducing fluorine and functional groups with high selectivity and efficiency. mdpi.com Future synthetic strategies for this compound will likely move away from stoichiometric reagents towards more advanced catalytic approaches.

Catalytic Fluorination: Research could explore the late-stage catalytic fluorination of an azetidine-1-ethanamine precursor. This could involve transition-metal catalysts or organocatalysts to achieve site-selective fluorination under mild conditions. mdpi.com For example, methods developed for the enantioselective fluorination of β-dicarbonyl compounds using a chiral catalyst and an electrophilic fluorine source like Selectfluor could be adapted. mdpi.com

C-H Functionalization: An alternative and highly attractive strategy is the direct C-H functionalization of a pre-formed 3-fluoroazetidine (B1273558) ring to install the ethanamine side chain. Palladium-catalyzed intramolecular C(sp³)–H amination has been successfully used to synthesize functionalized azetidines. rsc.org Future work could investigate an intermolecular variant or a related C-H activation/amination sequence. This approach would be atom-economical and could significantly shorten the synthetic route by avoiding the need for pre-functionalized starting materials. nih.govnih.gov

| Strategy | Catalyst Type | Potential Reaction | Key Advantage |

|---|---|---|---|

| Late-Stage Catalytic Fluorination | Chiral Organocatalyst or Transition Metal Complex (e.g., Pd, Rh) | Fluorination of azetidine-1-ethanamine precursor using a catalytic system. mdpi.com | Potential for asymmetric synthesis, introducing chirality at the fluorinated carbon. |

| Catalytic C-H Amination | Palladium(II) or Copper(II) Complex | Direct coupling of 3-fluoroazetidine with a protected ethanamine equivalent via C-H activation. rsc.orgrsc.org | High atom economy and convergence, reducing step count. |

| Ring Expansion | Lewis or Brønsted Acid | Catalytic ring expansion of a corresponding fluorinated aziridine (B145994) derivative. nih.gov | Access to the azetidine core from more readily available starting materials. |

| Aza-Paternò-Büchi Reaction | Photocatalyst (e.g., Ir(III) complex) | [2+2] photocycloaddition between an imine and an alkene to form the azetidine ring. rsc.orgresearchgate.net | Direct construction of the functionalized four-membered ring. |

Advanced Computational Modeling for Predictive Molecular Design

Computational chemistry is an indispensable tool for understanding molecular properties and predicting reactivity, thereby accelerating the design of new molecules and synthetic routes.

The three-dimensional structure of this compound is critical to its function, particularly in a biological context. The azetidine ring is not planar and exists in a puckered conformation. The presence of the fluorine atom and the ethanamine side chain will significantly influence the ring's conformational preferences and the rotational barriers of the side chain.

Future research should employ molecular dynamics (MD) simulations and quantum mechanical calculations to map the conformational energy landscape of the molecule. nih.govresearchgate.net Such studies can reveal the most stable conformations, the energy barriers between them, and how the molecule's shape fluctuates over time. nih.govnih.gov This information is crucial for understanding how the molecule might bind to a biological target, as different conformations may be required for optimal interaction.

Computational modeling can provide deep insights into reaction mechanisms, helping to predict outcomes and guide the development of more efficient syntheses. For this compound, this could involve predicting the regioselectivity of ring-opening reactions, a common decomposition pathway for strained azetidines. nih.govmagtech.com.cn

Density Functional Theory (DFT) calculations can be used to model the transition states of various potential synthetic steps and degradation pathways. By calculating the activation energies, researchers can predict which reaction pathways are most likely to occur under specific conditions. nih.gov This predictive power can save significant experimental time and resources by identifying promising reaction conditions and avoiding those that lead to undesired side products, such as the unwanted ring-opening of the azetidine core. magtech.com.cnacs.org

| Computational Method | Research Question | Predicted Outcome/Insight |

|---|---|---|

| Molecular Dynamics (MD) Simulations | What are the preferred 3D conformations in solution? | Population of different ring puckering states and side-chain rotamers. researchgate.net |

| Density Functional Theory (DFT) | What is the most likely site for C-H functionalization? | Calculation of C-H bond dissociation energies to predict reactivity. |

| Quantum Theory of Atoms in Molecules (QTAIM) | How does fluorine affect the electronic properties of the ring? | Analysis of electron density to understand the impact of fluorination on ring strain and basicity. |

| Transition State Searching | What is the mechanism of a potential ring-opening side reaction? | Identification of transition state structures and activation energy barriers to predict stability. magtech.com.cn |

Expansion into Novel Chemical Biology Tool Development

The unique structural features of this compound make it an excellent candidate for development as a chemical biology tool. The azetidine ring provides a rigid, three-dimensional scaffold, the fluorine atom can serve as a ¹⁹F NMR probe and enhance binding properties, and the primary amine of the ethanamine group provides a handle for further functionalization. nih.govcore.ac.uk

Future research could focus on incorporating this scaffold into larger molecules to create probes for studying biological systems. For example, the terminal amine could be used to attach reporter tags such as fluorescent dyes or biotin. core.ac.uk Such probes could be used to visualize and track the localization of specific proteins within cells. Furthermore, the development of stereochemically pure versions of this compound could lead to the creation of "stereo-probes" to investigate the stereoselectivity of protein-ligand interactions in living cells. chemrxiv.org The compound could also serve as a valuable building block in fragment-based drug discovery campaigns, where its rigid structure and fluorine substituent could lead to potent and selective interactions with protein targets.

Design of Optogenetic and Chemogenetic Probes

Optogenetics and chemogenetics are powerful techniques used to control the activity of specific cells, typically neurons, with light or engineered ligands, respectively. nih.gov These methods rely on the delivery of genes encoding for light-sensitive ion channels (e.g., Channelrhodopsin-2) or engineered receptors (e.g., Designer Receptors Exclusively Activated by Designer Drugs - DREADDs). nih.govnih.gov The development of novel small molecule ligands for chemogenetic systems, in particular, is an active area of research.

The unique structural features of This compound make it a promising scaffold for the design of novel chemogenetic ligands. The ethylamine (B1201723) side chain provides a versatile handle for chemical modification, allowing for the attachment of larger pharmacophores or linkers for tethering to other molecules. The fluorinated azetidine core can influence the binding affinity and selectivity of the ligand for its target receptor.

Future research in this area could focus on:

Synthesis of a library of derivatives: A focused library of compounds could be synthesized by modifying the ethylamine moiety of This compound . These modifications could include the introduction of various aromatic and heterocyclic groups to explore structure-activity relationships (SAR) with engineered receptors.

Screening against engineered receptors: The synthesized library could be screened against a panel of DREADDs and other chemogenetic receptors to identify potent and selective activators or inhibitors.

Development of photo-switchable ligands: The ethylamine side chain could be functionalized with a photo-isomerizable group, such as an azobenzene, to create a photoswitchable ligand. This would allow for the optical control of a chemogenetic receptor, combining the temporal precision of optogenetics with the target specificity of chemogenetics.

| Potential Research Avenue | Rationale | Key Methodologies |

| Library Synthesis | Explore Structure-Activity Relationships (SAR) | Parallel synthesis, chemical diversification |

| Receptor Screening | Identify potent and selective ligands | High-throughput screening, cell-based assays |

| Photoswitchable Ligands | Enable optical control of chemogenetic receptors | Organic synthesis, photochemistry |

Probing Protein-Ligand Interactions with Fluorinated Scaffolds through Advanced Biophysical Techniques

The fluorine atom is a powerful probe for studying protein-ligand interactions due to its unique nuclear magnetic resonance (NMR) properties. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly sensitive for NMR spectroscopy. nih.govacs.org Furthermore, the chemical shift of a ¹⁹F nucleus is extremely sensitive to its local chemical environment, providing detailed information about binding events and conformational changes in proteins. acs.orgnih.gov

This compound , with its strategically placed fluorine atom, is an ideal candidate for use as a ¹⁹F NMR probe in fragment-based ligand discovery and for studying protein-ligand interactions in detail.

Future research directions in this area include:

¹⁹F NMR-based fragment screening: This compound can be used as a starting point in fragment-based screening campaigns. The ¹⁹F NMR signal of the compound would be monitored upon addition of a target protein. Changes in the chemical shift or line broadening of the ¹⁹F signal would indicate binding, and the magnitude of these changes could provide information about the binding affinity. bruker.com

Structural studies of protein-ligand complexes: Once a protein target is identified, the This compound scaffold can be elaborated to develop more potent ligands. The fluorine atom can then serve as a sensitive reporter for detailed structural and dynamic studies of the protein-ligand complex using advanced NMR techniques, such as saturation transfer difference (STD) NMR and nuclear Overhauser effect (NOE) experiments. acs.org

Probing allosteric sites: The small size and unique electronic properties of the fluorinated azetidine ring may allow it to bind to cryptic or allosteric sites on a protein that are not readily targeted by larger, more complex molecules. ¹⁹F NMR could be used to identify these novel binding sites and guide the design of allosteric modulators.

| Biophysical Technique | Application for this compound | Information Gained |

| ¹⁹F NMR Spectroscopy | Fragment-based screening, binding affinity determination | Identification of hits, binding constants (Kd) |

| Saturation Transfer Difference (STD) NMR | Epitope mapping | Identification of ligand atoms in close contact with the protein |

| Nuclear Overhauser Effect (NOE) Spectroscopy | Determination of ligand-protein distances and bound conformation | Detailed 3D structure of the protein-ligand complex |

Q & A

Q. What are the recommended synthetic routes for 3-Fluoroazetidine-1-ethanamine, and how can reaction conditions be optimized?

Methodological Answer:

-

Synthesis Strategy : Start with 3-Fluoroazetidine hydrochloride (CAS 617718-46-4) as a precursor . Introduce the ethanamine group via nucleophilic substitution or reductive amination. For example, coupling with bromoethylamine under basic conditions (e.g., K₂CO₃ in DMF at 60°C).

-

Optimization : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., DMF vs. THF) and temperature to improve yield. Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .

-

Data Table :

Method Yield (%) Purity (%) Reference Reductive Amination 65 ≥98 Nucleophilic Substitution 52 ≥95

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹⁹F NMR to confirm fluorine position (δ ~ -150 to -180 ppm for azetidine fluorine) and ¹H NMR for ethanamine protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₅H₁₁F₂N₂: 143.09) .

- Infrared Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Q. What storage conditions ensure long-term stability of this compound?

Methodological Answer:

- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (Ar/N₂). Stability ≥5 years under these conditions, as validated for structurally similar fluorinated amines .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to detect decomposition products .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline for 20 minutes and seek medical attention .

Advanced Research Questions

Q. How can this compound be applied in designing CNS-targeted pharmacophores?

Methodological Answer:

- Rationale : The fluorine atom enhances blood-brain barrier penetration, while the azetidine ring reduces metabolic degradation .

- Experimental Design :

- Synthesize analogs with varying substituents on the ethanamine group.

- Test in vitro binding affinity (e.g., σ receptors) via radioligand assays.

- Validate in vivo using rodent models for neuropharmacological activity .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- DFT Modeling : Calculate Fukui indices to identify electrophilic sites on the azetidine ring. Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set .

- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess reaction pathways .

Q. How does the fluorine substituent influence the compound’s metabolic stability compared to non-fluorinated analogs?

Methodological Answer:

Q. What strategies enable selective functionalization of the ethanamine group without disrupting the azetidine ring?

Methodological Answer:

- Protection/Deprotection : Protect the azetidine nitrogen with Boc groups before modifying the ethanamine moiety .

- Selective Alkylation : Use mild bases (e.g., NaHCO₃) to avoid ring-opening reactions .

Q. How can in vitro-to-in vivo efficacy discrepancies be minimized for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.